molecular formula C14H13F3N4O3 B12512356 N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline

Cat. No.: B12512356
M. Wt: 342.27 g/mol
InChI Key: KTAJPWOPDNDFJR-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, an ethenyl linkage, and a trifluoromethoxy-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable diketone with hydrazine under acidic conditions.

    Nitration and Alkylation: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Subsequent alkylation with methyl iodide introduces the dimethyl groups.

    Ethenyl Linkage Formation: The nitropyrazole derivative is then reacted with an appropriate vinyl halide under basic conditions to form the ethenyl linkage.

    Coupling with Aniline: Finally, the ethenyl-substituted pyrazole is coupled with 4-(trifluoromethoxy)aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The ethenyl linkage can be hydrogenated to form an ethyl linkage.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Amino Derivative: Formed by reduction of the nitro group.

    Ethyl Derivative: Formed by hydrogenation of the ethenyl linkage.

    Substituted Derivatives: Formed by nucleophilic substitution of the trifluoromethoxy group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline depends on its specific application:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Electron Transport: In materials science applications, it may facilitate electron transport due to its conjugated system and electron-withdrawing groups.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-methoxyaniline
  • N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-chloroaniline
  • N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-fluoroaniline

Uniqueness

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds with other substituents.

Properties

Molecular Formula

C14H13F3N4O3

Molecular Weight

342.27 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C14H13F3N4O3/c1-9-13(21(22)23)12(20(2)19-9)7-8-18-10-3-5-11(6-4-10)24-14(15,16)17/h3-8,18H,1-2H3

InChI Key

KTAJPWOPDNDFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

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